molecular formula C20H18N2O4S B252820 N-{4-[(2,6-dimethoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide

N-{4-[(2,6-dimethoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide

Cat. No. B252820
M. Wt: 382.4 g/mol
InChI Key: VQVFEDZMSFYEFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(2,6-dimethoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide, also known as DT-13, is a compound that has gained attention in the scientific community due to its potential therapeutic applications. DT-13 was initially isolated from the roots of the Chinese herb, Echinacea purpurea, and has been found to possess a range of biological activities. In

Mechanism of Action

N-{4-[(2,6-dimethoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide has been found to exert its biological effects through multiple mechanisms of action. One of the key mechanisms is the inhibition of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. N-{4-[(2,6-dimethoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide has also been found to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
N-{4-[(2,6-dimethoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide has been found to have a range of biochemical and physiological effects. It has been shown to inhibit cell proliferation, induce apoptosis, and reduce inflammation. It has also been found to have antioxidant properties and protect against oxidative stress. In animal models, N-{4-[(2,6-dimethoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide has been shown to reduce tumor growth, improve cognitive function, and reduce inflammation.

Advantages and Limitations for Lab Experiments

N-{4-[(2,6-dimethoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It has been extensively studied in vitro and in vivo, and its mechanism of action is well understood. However, one of the limitations of N-{4-[(2,6-dimethoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide is that it has poor solubility in aqueous solutions, which can make it difficult to administer in animal studies.

Future Directions

There are several future directions for research on N-{4-[(2,6-dimethoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide. One area of interest is its potential as a cancer therapy. Further studies are needed to determine its efficacy in human cancer cells and to optimize its delivery and dosing. Another area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease. Additional studies are needed to determine its mechanism of action in the brain and to optimize its delivery to the central nervous system. Finally, N-{4-[(2,6-dimethoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide has potential as a therapeutic agent for inflammatory diseases, such as arthritis and colitis. Further studies are needed to determine its efficacy in animal models and to optimize its delivery and dosing.

Synthesis Methods

N-{4-[(2,6-dimethoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide can be synthesized using a multi-step process involving the condensation of 2,6-dimethoxybenzoic acid with 4-aminophenyl thiophene-2-carboxylate. The resulting intermediate is then subjected to a series of reactions to yield the final product, N-{4-[(2,6-dimethoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide. The synthesis method has been optimized to produce high yields of pure N-{4-[(2,6-dimethoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide.

Scientific Research Applications

N-{4-[(2,6-dimethoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the key areas of research has been its anti-cancer properties. N-{4-[(2,6-dimethoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide has been found to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and liver cancer. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Another area of research has been its anti-inflammatory properties. N-{4-[(2,6-dimethoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide has been found to inhibit the production of inflammatory cytokines and reduce inflammation in animal models of arthritis and colitis. It has also been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.

properties

Product Name

N-{4-[(2,6-dimethoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide

Molecular Formula

C20H18N2O4S

Molecular Weight

382.4 g/mol

IUPAC Name

N-[4-[(2,6-dimethoxybenzoyl)amino]phenyl]thiophene-2-carboxamide

InChI

InChI=1S/C20H18N2O4S/c1-25-15-5-3-6-16(26-2)18(15)20(24)22-14-10-8-13(9-11-14)21-19(23)17-7-4-12-27-17/h3-12H,1-2H3,(H,21,23)(H,22,24)

InChI Key

VQVFEDZMSFYEFW-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC=C1)OC)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CS3

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CS3

Origin of Product

United States

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